3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a chlorophenyl group, and a triazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of thiourea and a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is typically introduced through a condensation reaction involving an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for a variety of chemical modifications.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and proteins due to its multiple functional groups. It could be used in studies related to enzyme inhibition or as a ligand in binding studies.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties. The presence of the triazine ring is particularly noteworthy, as triazine derivatives are known for their pharmacological activities.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)butanoic acid: Similar structure with an additional carbon in the propanoic acid chain.
3-(4-Amino-3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid: Bromine substituent instead of chlorine.
3-(4-Amino-3-((2-((4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid: Methyl group instead of chlorine.
Uniqueness
The uniqueness of 3-(4-Amino-3-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the chlorophenyl group, in particular, may confer unique reactivity and interaction profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[4-amino-3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O4S/c15-8-1-3-9(4-2-8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQJSMMUSHHKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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